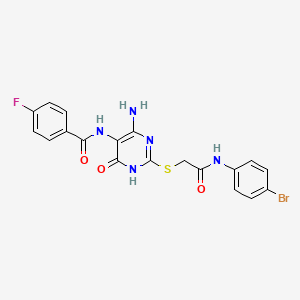![molecular formula C23H17F3N2OS B2384838 2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 338957-89-4](/img/structure/B2384838.png)
2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one” is a derivative of quinazoline and quinazolinone . Quinazoline and quinazolinone are heterocyclic fused rings that have drawn considerable attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .
科学的研究の応用
Synthesis of Functionalized Quinazolinones
Quinazolinone derivatives are synthesized through various chemical reactions, including intramolecular electrophilic cyclization and reactions with halogens, chalcogen tetrahalides, and nucleophiles. These processes yield compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones involves regioselective reactions to produce linearly fused quinazolinium trihalides and other derivatives with potential biological activity (Kut, Onysko, & Lendel, 2020).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have been evaluated for their antimicrobial and antifungal properties. The synthesis of new compounds and their testing against various bacterial and fungal strains have shown promising activities. These compounds could serve as leads for the development of new antimicrobial agents. For instance, certain derivatives have shown encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against various fungi (Ahmed, Abd-Alla, & El-zohry, 2007).
Anticancer Activity
Quinazolinone derivatives have been investigated for their potential anticancer activities. The design, synthesis, and pharmacological evaluation of these compounds, including their ability to inhibit tubulin polymerization and disrupt vascular structures in tumors, highlight their potential as anticancer agents. Notably, compounds such as 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have demonstrated significant growth inhibitory activities across a range of cancer cell lines (Driowya, Leclercq, Vérones, et al., 2016).
Anticonvulsant and Antihistaminic Activities
Some quinazolinone derivatives are explored for their anticonvulsant and antihistaminic properties. The synthesis of novel compounds and their evaluation in animal models have shown that certain derivatives possess significant activity in these areas, offering potential for the development of new therapeutic agents for neurological and allergic conditions. For example, novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were found to have equipotent H1-antihistaminic activity compared to chlorpheniramine maleate, with minimal sedation effects (Alagarsamy, Giridhar, & Yadav, 2005).
Corrosion Inhibition
Quinazolinone derivatives are also investigated for their potential as corrosion inhibitors. The synthesis and characterization of new compounds, followed by their evaluation in corrosion inhibition assays, have demonstrated their effectiveness in protecting metal surfaces against corrosion in acidic environments. This application is crucial for industries where metal corrosion can lead to significant economic losses and safety hazards (Errahmany, Rbaa, Abousalem, et al., 2020).
特性
IUPAC Name |
2-[(3-methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2OS/c1-15-6-4-9-18(12-15)30-14-21-27-20-11-3-2-10-19(20)22(29)28(21)17-8-5-7-16(13-17)23(24,25)26/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYIFWSNYWPZIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

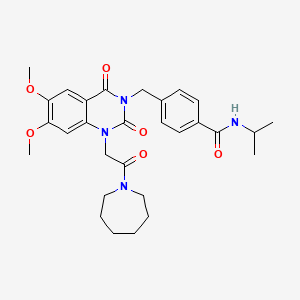
![N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2384757.png)
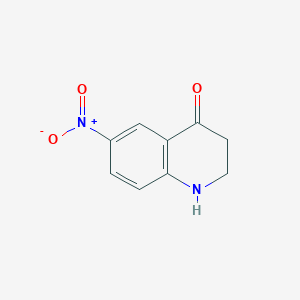
amine hydrochloride](/img/structure/B2384760.png)
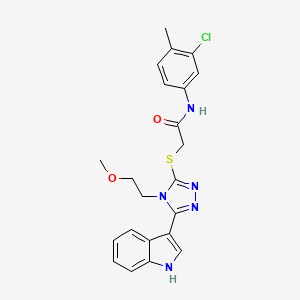
![[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride](/img/structure/B2384762.png)
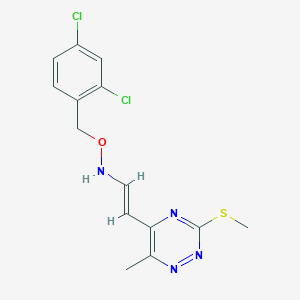
![2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B2384765.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2384766.png)
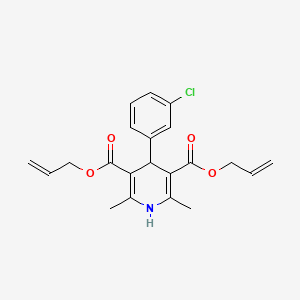
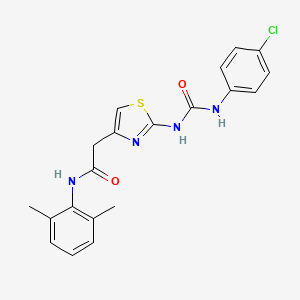
![N-(3-bromophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384772.png)
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)
